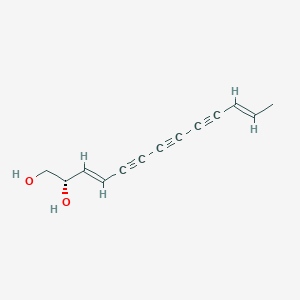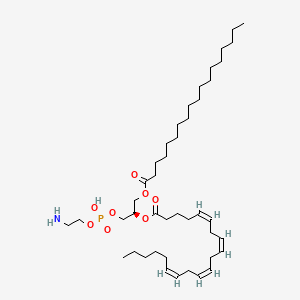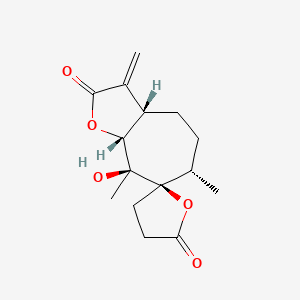
Ent-diltiazem(1+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ent-diltiazem(1+) is an ammonium ion resulting from the protonation of the nitrogen of the dimethylaminoethyl substituent of ent-diltiazem. The major species at pH 7.3. It has a role as a potassium channel blocker. It is a conjugate acid of an ent-diltiazem. It is an enantiomer of a diltiazem(1+).
Aplicaciones Científicas De Investigación
Cardioprotective Effects
Diltiazem has been studied for its cardioprotective effects. For example, it was found that combined therapy with diltiazem and superoxide dismutase significantly improved cardiac function in rats suffering from myocardial ischemia-reperfusion injury. This effect was attributed to a reduction in oxygen stress damage, attenuation of calcium overload, and inhibition of cell apoptosis (Chen et al., 2017).
Influence on Hemodynamics and Seizure Duration
Diltiazem has also been studied in the context of electroconvulsive therapy (ECT). It was found to significantly reduce heart rate and mean arterial pressure during ECT. However, its use was associated with a shortened seizure duration, suggesting it may interfere with the psychotherapeutic efficacy of ECT (Wajima et al., 2001).
Effects on Photoreceptor Calcium Channels
In the field of ophthalmology, diltiazem's effect on photoreceptor calcium channels has been investigated. It was shown to block calcium channels in cone photoreceptors, with an unusual potency and efficacy pattern. This suggests that the photoreceptor calcium channel has unique properties compared to other L-type channels, which is relevant for potential neuroprotective therapies (Hart et al., 2003).
Treatment for Pre-Clinical Hypertrophic Cardiomyopathy
A pilot trial assessed the safety and effect of diltiazem as a disease-modifying therapy for at-risk hypertrophic cardiomyopathy mutation carriers. It was found to be safe and potentially improved early left ventricular remodeling in these individuals (Ho et al., 2015).
Cardiovascular Morbidity and Mortality in Hypertension
The Nordic Diltiazem (NORDIL) study compared the effects of diltiazem with diuretics and beta-blockers on cardiovascular morbidity and mortality in hypertensive patients. Diltiazem was found to be as effective as the other treatments in preventing cardiovascular events (Hansson et al., 2000).
Effects on Aquatic Organisms
Research on the effects of diltiazem on non-target organisms in the aquatic environment showed that it induced alterations in blood, gills, and liver of fish, indicating potential adverse effects on these organisms (Steinbach et al., 2016).
Development of Drug Delivery Systems
Diltiazem has been used in the development of various drug delivery systems. Studies have investigated its release from in situ forming biodegradable drug delivery systems and microspheres, aiming to improve bioavailability and decrease dosage frequency (Kranz & Bodmeier, 2007); (Sultana et al., 2009).
Neuroprotective Effects
Diltiazem has been evaluated for its neuroprotective properties, particularly against excitotoxic damage in models of simulated ischemia. It was found to protect human NT-2 neurons against excitotoxic damage, potentially through the inhibition of voltage-gated calcium channels (Paquet-Durand et al., 2006).
Propiedades
Fórmula molecular |
C22H27N2O4S+ |
|---|---|
Peso molecular |
415.5 g/mol |
Nombre IUPAC |
2-[(2R,3R)-3-acetyloxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]ethyl-dimethylazanium |
InChI |
InChI=1S/C22H26N2O4S/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3/h5-12,20-21H,13-14H2,1-4H3/p+1/t20-,21+/m0/s1 |
Clave InChI |
HSUGRBWQSSZJOP-LEWJYISDSA-O |
SMILES isomérico |
CC(=O)O[C@H]1[C@H](SC2=CC=CC=C2N(C1=O)CC[NH+](C)C)C3=CC=C(C=C3)OC |
SMILES canónico |
CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CC[NH+](C)C)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3,4-dihydro-1H-isoquinolin-2-yl-(4-ethyl-5-thieno[3,2-b]pyrrolyl)methanone](/img/structure/B1240324.png)




![3,4-dichloro-N-[(E)-pyridin-2-ylmethylideneamino]benzamide](/img/structure/B1240331.png)